molecular formula C5H11ClFNO B13483078 3-Fluoropiperidin-2-ol hydrochloride

3-Fluoropiperidin-2-ol hydrochloride

Cat. No.: B13483078
M. Wt: 155.60 g/mol
InChI Key: SRJRUDKDOLLUCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoropiperidin-2-ol hydrochloride is a fluorinated piperidine derivative. It is a compound of interest in various fields of scientific research due to its unique chemical properties and potential applications in medicinal chemistry and other industries. The presence of a fluorine atom in the piperidine ring significantly alters its chemical behavior, making it a valuable building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoropiperidin-2-ol hydrochloride typically involves the fluorination of piperidine derivatives. One common method is the selective fluorination of piperidine using fluorinating agents such as Selectfluor® or N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out under mild conditions to ensure high selectivity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced fluorinating agents and catalysts can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Fluoropiperidin-2-ol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various piperidine derivatives .

Scientific Research Applications

3-Fluoropiperidin-2-ol hydrochloride has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound is used in the study of fluorinated analogs of biologically active molecules.

    Medicine: It is explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved properties.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Fluoropiperidin-2-ol hydrochloride involves its interaction with specific molecular targets. The presence of the fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, leading to altered biological activity. The exact pathways and targets depend on the specific application and the structure of the compound it interacts with .

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoropiperidine hydrochloride
  • 4,4-Difluoropiperidine hydrochloride
  • 3,3-Difluoropyrrolidine hydrochloride
  • 4-(Trifluoromethyl)piperidine hydrochloride

Uniqueness

3-Fluoropiperidin-2-ol hydrochloride is unique due to the presence of both a fluorine atom and a hydroxyl group in the piperidine ring. This combination imparts distinct chemical properties, making it a versatile intermediate for various synthetic applications .

Properties

Molecular Formula

C5H11ClFNO

Molecular Weight

155.60 g/mol

IUPAC Name

3-fluoropiperidin-2-ol;hydrochloride

InChI

InChI=1S/C5H10FNO.ClH/c6-4-2-1-3-7-5(4)8;/h4-5,7-8H,1-3H2;1H

InChI Key

SRJRUDKDOLLUCL-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(NC1)O)F.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.